N-Acetylphthalimide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZUQGFQRYAKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287828 | |

| Record name | N-Acetylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971-49-9 | |

| Record name | N-Acetylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetylphthalimide: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetylphthalimide, a derivative of phthalimide, has emerged as a versatile and valuable reagent in the field of organic chemistry. Its unique structural features and reactivity profile enable its participation in a wide array of synthetic transformations, ranging from classic named reactions to modern catalytic cross-coupling processes. This guide provides a comprehensive overview of the primary applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.

Acylative Suzuki-Miyaura Cross-Coupling Reactions

N-acylphthalimides, including this compound, have been identified as highly effective acyl-metal precursors for Suzuki-Miyaura cross-coupling reactions. This method provides a powerful tool for the synthesis of biaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The reaction proceeds via a palladium-catalyzed N-C(O) acyl cleavage, coupling the N-acylphthalimide with a variety of arylboronic acids.

Quantitative Data:

The efficiency of the Suzuki-Miyaura cross-coupling of N-acylphthalimides is demonstrated by the high yields obtained with a range of substrates. The use of Pd-PEPPSI-IPr as a precatalyst has proven to be particularly effective.

| Entry | N-Acylphthalimide | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | N-Benzoylphthalimide | 4-Tolylboronic acid | 4-Methylbenzophenone | 90 |

| 2 | N-(4-Methoxybenzoyl)phthalimide | 4-Tolylboronic acid | 4-Methoxy-4'-methylbenzophenone | 85 |

| 3 | N-(4-Chlorobenzoyl)phthalimide | 4-Tolylboronic acid | 4-Chloro-4'-methylbenzophenone | 92 |

| 4 | N-Benzoylphthalimide | Phenylboronic acid | Benzophenone | 88 |

| 5 | N-Benzoylphthalimide | 4-Formylphenylboronic acid | 4-Benzoylbenzaldehyde | 75 |

| 6 | N-Benzoylphthalimide | 2-Thiopheneboronic acid | Phenyl(thiophen-2-yl)methanone | 82 |

Experimental Protocol:

General Procedure for the Suzuki-Miyaura Cross-Coupling of N-Acylphthalimides: [1]

-

To an oven-dried vial equipped with a magnetic stir bar, add the N-acylphthalimide (1.0 equiv), arylboronic acid (2.0 equiv), and potassium carbonate (3.0 equiv).

-

The vial is evacuated and backfilled with argon.

-

Dioxane (0.25 M) and the Pd-PEPPSI-IPr catalyst (3 mol%) are added.

-

The reaction mixture is stirred at 80 °C for 15 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.

Signaling Pathway:

Formation of N,O-Acetals

N-acylphthalimides react with aldehydes in the presence of catalytic amounts of sodium iodide and potassium phthalimide to furnish O-acyl-N,O-acetals.[2] This transformation represents a formal insertion of the aldehyde C-H bond into the N-C(O) bond of the amide.

Experimental Protocol:

General Procedure for the Formation of N,O-Acetals: [2]

-

To a stirred solution of the N-acylphthalimide (1.0 equiv) and aldehyde (1.5 equiv) in a suitable solvent such as acetonitrile, add sodium iodide (0.1 equiv) and potassium phthalimide (0.1 equiv).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the N,O-acetal.

Logical Relationship:

Acyl Transfer Agent for N-Acylation of Amines

This compound can function as an effective acyl transfer reagent for the N-acetylation of primary and secondary amines. The phthalimide anion is a good leaving group, facilitating the transfer of the acetyl group to the amine nucleophile.

Experimental Protocol:

Representative Procedure for N-Acetylation of Benzylamine:

-

In a round-bottom flask, dissolve benzylamine (1.0 equiv) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add this compound (1.1 equiv) to the solution.

-

If the amine is not highly nucleophilic, a non-nucleophilic base such as triethylamine (1.2 equiv) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl to remove any unreacted amine and base.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-benzylacetamide.

-

The product can be purified by recrystallization or column chromatography.

Experimental Workflow:

Reduction of this compound

The carbonyl groups of this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the imide functionality leads to the formation of cyclic amines.

Experimental Protocol:

Procedure for the Reduction of this compound with LiAlH₄:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess, e.g., 3-4 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.

Phthalimide Group as a Protecting Group for Amines

The phthalimide group is a well-established protecting group for primary amines, particularly in the context of amino acid and peptide synthesis. It is stable to a wide range of reaction conditions and can be selectively removed. While this compound itself is an activated form, the underlying phthalimide moiety serves as the protecting group. The protection is typically achieved by reacting the amine with phthalic anhydride. Deprotection is most commonly accomplished by hydrazinolysis.

Experimental Protocol:

General Procedure for Deprotection of a Phthaloyl-Protected Amine:

-

Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2-2.0 equiv) to the solution.

-

Heat the mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the desired amine and ensure complete precipitation of the phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue contains the hydrochloride salt of the primary amine. To obtain the free amine, dissolve the residue in water and basify with a strong base (e.g., NaOH) until the pH is >12.

-

Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Deprotection Pathway:

References

An In-depth Technical Guide to N-Acetylphthalimide: Structure and Reactivity

N-Acetylphthalimide is a versatile chemical compound that holds significant importance in modern organic synthesis.[1] As an imide derivative of phthalic anhydride, its unique structural features and reactivity make it a valuable building block for a wide range of chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

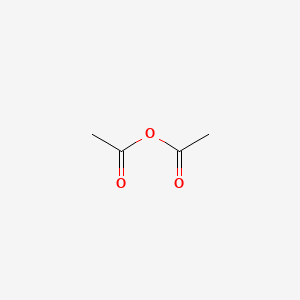

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₇NO₃, consists of a phthalimide core N-acylated with an acetyl group.[2][3] The presence of the electron-withdrawing acetyl and phthaloyl groups significantly influences the electronic properties and reactivity of the molecule. The IUPAC name for this compound is 2-acetylisoindole-1,3-dione.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1971-49-9 | [1][3] |

| Molecular Formula | C₁₀H₇NO₃ | [2][3] |

| Molecular Weight | 189.17 g/mol | [1][2][3] |

| IUPAC Name | 2-acetylisoindole-1,3-dione | [2] |

| Melting Point | 139 °C | [4] |

| Appearance | White solid | [5] |

| InChI Key | INZUQGFQRYAKQQ-UHFFFAOYSA-N | [1][2] |

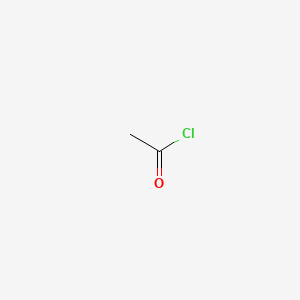

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the direct acylation of phthalimide.[1] This typically involves the reaction of phthalimide with an acetylating agent such as acetyl chloride or acetic anhydride.[1] The reaction is often carried out in the presence of a base, like pyridine, to neutralize the acid byproduct.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phthalimide and Acetyl Chloride

This protocol describes a general procedure for the laboratory synthesis of this compound.

Materials:

-

Phthalimide

-

Acetyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane or Chloroform)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalimide in an anhydrous solvent. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: Slowly add pyridine to the cooled solution while stirring.

-

Addition of Acetylating Agent: Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

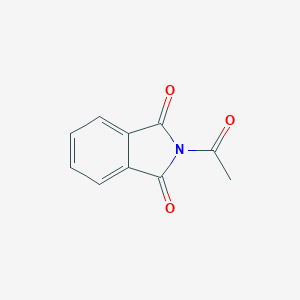

Reactivity of this compound

This compound's reactivity is primarily dictated by its electrophilic carbonyl groups, making it susceptible to nucleophilic attack.[1] The acetyl group can also act as a leaving group, enabling acyl transfer reactions.

Caption: Overview of this compound's key reactions.

Acyl Transfer Reactions

This compound serves as an effective acyl transfer reagent, capable of N-acylating amines to introduce an acetyl group.[1] It can also be used to prepare thiol esters by reacting with thiols.[1]

-

Reaction with Amines: With primary amines, this compound can yield N-alkyl or arylphthalimides and acetamide, while it acetylates secondary amines.[6]

-

Reaction with Thiols: In the presence of potassium fluoride on alumina, N-acylphthalimides react with various thiols to produce thiol esters in good yields.[1]

Cross-Coupling Reactions

N-acylphthalimides, including this compound, are valuable precursors in modern cross-coupling methodologies.[1] They are bench-stable and highly reactive precursors for acyl-metal intermediates.[1] For instance, in palladium-catalyzed Suzuki-Miyaura reactions, they can couple with aryl boronic acids to form diaryl ketones.[1]

Formation of N,O-Acetals

A notable reaction of N-acylphthalimides is their ability to undergo a net C-N bond insertion with aldehydes.[1] This reaction, often mediated by a lithium cation, leads to the formation of N,O-acetals, which are important functionalities in bioactive natural products and as synthetic intermediates.[1]

Hydrolysis

The imide functionality in this compound can be hydrolyzed under basic or acidic conditions. For example, treatment with aqueous sodium hydroxide can lead to the opening of the phthalimide ring.[6] The rate and mechanism of hydrolysis can be influenced by factors such as pH and the presence of catalysts.[7][8]

Experimental Protocol: Hydrolysis of N-Alkylphthalimide

While specific to N-alkyl phthalimides, this protocol illustrates the general conditions for phthalimide ring opening.

Materials:

-

N-substituted phthalimide

-

Aqueous base (e.g., 5% Sodium Hydroxide) or acid (e.g., 5% Hydrochloric Acid)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve the N-substituted phthalimide in the aqueous base or acid solution.

-

Reaction: Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by observing the dissolution of the starting material.

-

Isolation (for acid product): If using a base for hydrolysis, cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., HCl) to precipitate the phthalic acid derivative.[6]

-

Purification: The product can be collected by filtration and purified by recrystallization.

Hydrazinolysis

Hydrazinolysis is a classic method for cleaving the phthalimide group to release a primary amine, a key step in the Gabriel synthesis.[5] However, the reaction conditions can be tuned. For instance, in the synthesis of N-phthaloylglycyl hydrazide, the presence of EDC/HOBt can lead to the hydrazinolysis of a carboxylic acid group while keeping the phthalimide group intact.[9]

Experimental Protocol: Hydrazinolysis for Amine Deprotection

Materials:

-

Phthalimide-protected compound

-

Hydrazine hydrate

-

Solvent (e.g., Ethanol or THF)

Procedure:

-

Reaction Setup: Dissolve the phthalimide-protected compound in the chosen solvent in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution and stir the mixture at room temperature or under reflux.

-

Reaction: The reaction typically results in the formation of a precipitate (phthalhydrazide).

-

Workup: After the reaction is complete, the solvent may be evaporated. The residue is then treated with an acid (e.g., HCl) to protonate the desired amine and precipitate any remaining phthalhydrazide.

-

Isolation: The phthalhydrazide is removed by filtration. The filtrate containing the amine hydrochloride salt can then be neutralized to yield the free primary amine.

Applications in Research and Drug Development

The versatile reactivity of this compound and related compounds makes them valuable in various fields, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

-

Synthetic Building Block: It is a key intermediate for constructing complex carbon skeletons, facilitating carbon-carbon bond formation, and synthesizing α-branched phthalimides.[1]

-

Amine Synthesis: The phthalimide group is a well-established protecting group for primary amines, famously used in the Gabriel synthesis.[1][5]

-

Drug Discovery: The phthalimide scaffold is a recognized pharmacophore present in numerous biologically active compounds.[10][11] Derivatives have shown a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities.[10][12] Thalidomide and its analogs, lenalidomide and pomalidomide, are prominent examples of phthalimide-containing drugs.[10]

References

- 1. This compound | 1971-49-9 | Benchchem [benchchem.com]

- 2. This compound | C10H7NO3 | CID 243267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 1971-49-9 [chemicalbook.com]

- 5. Phthalimide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Bentham Science [eurekaselect.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acylating Potential of N-Acetylphthalimide: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

N-Acetylphthalimide, a derivative of phthalimide, presents an intriguing case for acyl transfer reactions. While not as ubiquitously employed as conventional acylating agents like acyl chlorides or anhydrides, its structure offers a unique combination of an electrophilic acetyl group and a stable phthalimide leaving group. This technical guide delves into the theoretical mechanism of action for this compound as an acylating agent, particularly for primary and secondary amines. Drawing upon established principles of nucleophilic acyl substitution and the well-documented chemistry of phthalimides, we elucidate a plausible reaction pathway. This document also provides hypothetical quantitative data and a generalized experimental protocol to serve as a foundational resource for researchers exploring the synthetic utility of N-acylphthalimides. The core of this guide is to provide a robust mechanistic framework for understanding the potential reactivity of this compound class.

Introduction

N-acylation of amines to form amides is a cornerstone of organic synthesis, with wide-ranging applications in pharmaceuticals, materials science, and biochemistry. The choice of an acylating agent is critical, dictating reaction conditions, substrate scope, and overall efficiency. This compound belongs to the family of N-acylphthalimides, which are recognized as bench-stable compounds. The inherent reactivity of this compound is centered on the electrophilicity of its acetyl carbonyl carbon, which is susceptible to nucleophilic attack. The stability of the resulting phthalimide anion makes it a viable leaving group, facilitating the acyl transfer. This guide will explore the step-by-step mechanism of this process.

The Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism through which this compound is proposed to act as an acylating agent is a nucleophilic acyl substitution . This is a two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of the leaving group. In this case, the nucleophile is an amine, and the leaving group is the phthalimide anion.

The overall transformation can be summarized as follows:

This compound + Amine (R-NH₂) → N-Substituted Acetamide + Phthalimide

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acetyl group in this compound. This results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen of the attacking amine carries a positive charge.

Step 2: Collapse of the Tetrahedral Intermediate and Leaving Group Departure

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. This is accompanied by the cleavage of the carbon-nitrogen bond between the acetyl group and the phthalimide ring. The phthalimide anion is expelled as the leaving group. The stability of the phthalimide anion, due to resonance delocalization of the negative charge across the two adjacent carbonyl groups, is a key driving force for this step.

Step 3: Proton Transfer

The final step of the reaction is a proton transfer from the positively charged nitrogen of the newly formed amide to the phthalimide anion. This results in the formation of the neutral N-substituted acetamide product and the neutral phthalimide by-product. This proton transfer is a rapid acid-base reaction.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathway for the acylation of a primary amine with this compound.

Caption: High-level overview of the acylation reaction pathway.

Caption: Step-by-step mechanistic flow of acylation.

Hypothetical Quantitative Data

| Entry | Amine Substrate | Nucleophilicity | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |

| 1 | Aniline | Moderate | 65 | 12 |

| 2 | p-Nitroaniline | Low | 30 | 24 |

| 3 | p-Methoxyaniline | High | 85 | 8 |

| 4 | Benzylamine | High | 90 | 6 |

| 5 | Diethylamine | High (sterically hindered) | 75 | 10 |

| 6 | Diphenylamine | Very Low | < 5 | 48 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends in reactivity. Actual experimental results may vary.

Generalized Experimental Protocol

The following is a generalized, hypothetical protocol for the N-acylation of an amine using this compound. This procedure is based on standard laboratory techniques for amide synthesis and should be adapted and optimized for specific substrates.

Objective: To synthesize an N-substituted acetamide via acylation of a primary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Stir the mixture at room temperature until the this compound is fully dissolved.

-

Slowly add the primary amine to the reaction mixture.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the pure N-substituted acetamide.

Work-up and Purification:

-

The phthalimide by-product can often be removed by filtration if it is insoluble in the reaction solvent upon cooling.

-

An aqueous work-up with a dilute acid wash may be employed to remove any unreacted amine, followed by an extraction with an organic solvent.

Conclusion

This compound possesses the structural requisites to function as an acylating agent, namely an electrophilic acetyl group and a stable phthalimide leaving group. The proposed mechanism follows a classical nucleophilic acyl substitution pathway. While not a commonly utilized reagent for this purpose, likely due to milder reactivity compared to acyl halides and anhydrides, understanding its mechanism of action provides valuable insight into the broader chemistry of N-acyl compounds. This theoretical framework can serve as a guide for researchers interested in exploring the synthetic potential of N-acylphthalimides and designing novel acyl transfer reactions. Further experimental validation is necessary to fully characterize the scope and limitations of this compound as a practical acylating agent.

The Versatile Role of N-Acylphthalimides in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acylphthalimides, once primarily known as simple protecting groups for amines, have emerged as remarkably versatile and powerful intermediates in modern organic synthesis. Their unique reactivity, particularly as precursors to both carbon- and nitrogen-centered radicals under mild conditions, has unlocked novel pathways for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of N-acylphthalimides, with a focus on their pivotal role in photoredox catalysis, C-H functionalization, and peptide chemistry. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in the laboratory.

Synthesis of N-Acylphthalimides

The preparation of N-acylphthalimides is typically straightforward, most commonly achieved through the condensation of a carboxylic acid with N-hydroxyphthalimide. This transformation can be facilitated by standard coupling reagents.

General Experimental Protocol: Synthesis of N-(Acyloxy)phthalimides

A common method for the synthesis of N-(acyloxy)phthalimides involves the coupling of a carboxylic acid with N-hydroxyphthalimide using a carbodiimide promoter.

Procedure: To a solution of the desired carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.3 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 equiv) in a suitable solvent such as DMSO (0.2 M), is added N,N'-diisopropylcarbodiimide (DIC) (1.5 equiv). The reaction mixture is stirred at room temperature until completion, which is typically monitored by LCMS analysis (up to 25 hours).[1]

N-Acylphthalimides as Radical Precursors in Photoredox Catalysis

A paradigm shift in the application of N-acylphthalimides has been their use as precursors for radical generation under visible light photoredox conditions. Specifically, N-(acyloxy)phthalimides have been extensively employed to generate alkyl radicals via a single-electron transfer (SET) followed by decarboxylation. This strategy has enabled a wide range of transformations, including alkylations and tandem cyclizations.

Decarboxylative Alkylation Reactions

N-(Acyloxy)phthalimides serve as excellent precursors for tertiary, secondary, and even primary alkyl radicals, which can then participate in various coupling reactions.

This procedure details a dual decarboxylative coupling between an alkenyl carboxylic acid and an aliphatic carboxylic acid derivative.

Procedure: A ruthenium-based photoredox catalyst is used in combination with a substoichiometric amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction efficiently catalyzes the coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides derived from aliphatic carboxylic acids. This process delivers alkylated styrene derivatives with high regio- and stereoselectivity under mild reaction conditions.[2]

This method allows for the synthesis of 3,3-dialkyl substituted oxindoles through a visible light-promoted tandem radical cyclization.

Procedure: A solution of N-arylacrylamide (1.0 equiv), N-(acyloxy)phthalimide (3.0 equiv), Ru(bpy)₃Cl₂·6H₂O (2 mol%), and i-Pr₂NEt (3.0 equiv) in MeCN is irradiated with a 25W compact fluorescent lamp for 24 hours at room temperature. Following the reaction, the mixture is poured into water and extracted with EtOAc. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated. The residue is then purified by flash column chromatography to yield the target oxindole.[3][4][5]

Quantitative Data for Tandem Radical Cyclization

The following table summarizes the scope and yields for the tandem radical cyclization of various N-arylacrylamides with N-(pivaloyloxy)phthalimide.

| Entry | N-Arylacrylamide | Product | Yield (%) |

| 1 | N-phenylacrylamide | 3-methyl-3-neopentylindolin-2-one | 75 |

| 2 | N-(4-methylphenyl)acrylamide | 5-methyl-3-methyl-3-neopentylindolin-2-one | 82 |

| 3 | N-(4-methoxyphenyl)acrylamide | 5-methoxy-3-methyl-3-neopentylindolin-2-one | 85 |

| 4 | N-(4-chlorophenyl)acrylamide | 5-chloro-3-methyl-3-neopentylindolin-2-one | 68 |

| 5 | N-(3-methylphenyl)acrylamide | 4-methyl- & 6-methyl-3-methyl-3-neopentylindolin-2-one (2:1 mixture) | 71 |

Reaction conditions: N-arylacrylamide (0.4 mmol), N-(pivaloyloxy)phthalimide (1.2 mmol), Ru(bpy)₃Cl₂·6H₂O (0.008 mmol), i-Pr₂NEt (1.2 mmol), MeCN (4 mL), 25W CFL, 24 h, room temperature.[3]

Reaction Mechanism: Photoredox-Catalyzed Radical Generation and Cyclization

The mechanism involves the generation of an alkyl radical from the N-(acyloxy)phthalimide, which then participates in a cyclization cascade.

Caption: Photoredox catalytic cycle for tandem radical cyclization.

N-Acylphthalimides in C-H Functionalization

The generation of nitrogen-centered radicals from N-acyloxyphthalimides has enabled direct C-H amination of arenes and heteroarenes, providing a powerful tool for the synthesis of valuable aniline and heteroarylamine derivatives.

Experimental Protocol: Visible-Light Photocatalyzed C-H Amination of Arenes

This procedure outlines a room temperature method for the direct amination of C-H bonds.

Procedure: A solution of the N-acyloxyphthalimide (1.0 equiv), the arene (10 equiv), and Ir(ppy)₃ (5 mol%) in acetonitrile (0.1 M) is irradiated with visible light for 24 hours at room temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified. Control reactions have shown that both the photocatalyst and visible light are essential for the transformation.[6]

Quantitative Data for C-H Amination of Arenes

The following table illustrates the scope of the C-H amination reaction with various arene substrates using N-(trifluoroacetoxy)phthalimide.

| Entry | Arene | Product | Yield (%) |

| 1 | Benzene | N-Phenylphthalimide | 58 |

| 2 | Toluene | N-(4-Tolyl)phthalimide | 65 |

| 3 | Anisole | N-(4-Methoxyphenyl)phthalimide | 72 |

| 4 | Chlorobenzene | N-(4-Chlorophenyl)phthalimide | 45 |

| 5 | Pyridine | N-(3-Pyridyl)phthalimide | 51 |

Reaction conditions: N-(trifluoroacetoxy)phthalimide (1 equiv), arene (10 equiv), Ir(ppy)₃ (5 mol %), MeCN (0.1 M), visible light, 24 h, rt.[6]

Reaction Mechanism: C-H Amination

The proposed mechanism involves the generation of a phthalimidyl radical, which then undergoes addition to the arene.

Caption: Proposed mechanism for visible light photocatalyzed C-H amination.

N-Acylphthalimides in Peptide Synthesis

The phthaloyl group serves as a robust and orthogonal protecting group for the α-amino functionality of amino acids in solid-phase peptide synthesis (SPPS). Its stability to the conditions used for Fmoc and Boc deprotection makes it invaluable for the synthesis of complex peptides and for strategies requiring selective deprotection.

Experimental Protocol: N-Phthaloylation of a Resin-Bound Peptide

This protocol describes the introduction of the phthaloyl protecting group onto a peptide attached to a solid support.

Procedure:

-

Resin Swelling: The peptide-resin with a free N-terminal amine is swollen in N,N-dimethylformamide (DMF) for 30 minutes. The solvent is then drained.

-

Reagent Preparation: A solution of phthalic anhydride (10 equiv) and 2,4,6-collidine (10 equiv) in DMF is prepared.

-

Reaction: The reagent solution is added to the swollen resin, and the reaction vessel is agitated at 40-50°C for 4 hours, or until a negative Kaiser test indicates complete reaction.

-

Washing: The reaction mixture is drained, and the resin is washed thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

-

Drying: The resin is dried under vacuum.[7]

Experimental Protocol: Deprotection of the N-Phthaloyl Group

The removal of the phthaloyl group is typically achieved by hydrazinolysis.

Procedure:

-

Resin Swelling: The N-phthaloyl protected peptide-resin is swollen in DMF for 30 minutes, and the solvent is drained.

-

Deprotection Solution: A 5% (v/v) solution of hydrazine monohydrate in DMF is prepared.

-

Reaction: The deprotection solution is added to the resin and agitated at room temperature for 30 minutes. This step is repeated two more times.

-

Washing: The resin is washed extensively with DMF (5-7x) to remove the phthalhydrazide byproduct. A final wash with a 0.5% DIPEA solution in DMF can aid in removing any residual byproduct.[7]

Workflow for Phthaloyl Group Application in SPPS

The use of the phthaloyl group as an orthogonal protecting group allows for selective manipulation of different amine functionalities within a peptide sequence.

Caption: Experimental workflow for phthaloylation and deprotection in SPPS.

Conclusion

N-acylphthalimides have transitioned from being conventional protecting groups to indispensable reagents in modern synthetic chemistry. Their ability to serve as precursors for both carbon- and nitrogen-centered radicals under mild, photoredox-catalyzed conditions has opened up new avenues for complex molecule synthesis. The applications in C-H functionalization and the continued importance in orthogonal peptide synthesis strategies underscore their broad utility. For researchers in drug discovery and development, the methodologies presented herein offer powerful and versatile tools for the construction of novel chemical entities. The ongoing exploration of the reactivity of N-acylphthalimides promises to yield even more innovative synthetic transformations in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox catalysis enabled alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimide via dual decarboxylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-(Acyloxy)phthalimides as tertiary alkyl radical precursors in the visible light photocatalyzed tandem radical cyclization of N-arylacrylamides to 3,3-dialkyl substituted oxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

The Emergence of N-Acylphthalimides: A Technical Guide to C-C Bond Formation

A Senior Application Scientist's Perspective on Mechanism, Protocol, and Significance

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods for constructing carbon-carbon (C-C) bonds is a perpetual frontier. These bonds form the fundamental backbone of nearly every organic molecule of therapeutic and industrial significance. Within the vast arsenal of synthetic tools, the phthalimide moiety, historically recognized for its role in amine synthesis via the Gabriel method, has re-emerged in an activated form—N-acylphthalimides—as a powerful and versatile precursor for sophisticated C-C bond-forming transformations.

This technical guide provides an in-depth exploration of the discovery and significance of N-acetylphthalimide and its broader class, N-acylphthalimides, in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the causal mechanisms, provides field-proven experimental protocols, and contextualizes the strategic advantages of these reagents in constructing complex molecular architectures.

A Historical Interlude: From Amine Protection to Acyl Precursor

The journey of the phthalimide group in synthesis is a story of evolving utility. Initially established as a robust protecting group for primary amines, its reactivity was largely confined to N-alkylation chemistry.[1] Early investigations into the reactivity of N-acylated versions, such as this compound, began to uncover a richer chemical profile. A notable 1956 study by Rabjohn, Drumm, and Elliott explored its reactions with various nucleophiles. They demonstrated that this compound could act as an acetylating agent for alcohols and secondary amines and that its carbonyl groups were susceptible to attack by Grignard reagents.[2]

However, the true potential of N-acylphthalimides as precursors for C-C bond formation lay dormant for decades. The paradigm shift occurred with the advent of modern transition-metal catalysis and photoredox chemistry. Scientists recognized that the phthalimide group, when attached to an acyl moiety, creates a unique electronic and steric environment. The amide bond within N-acylphthalimides is "twisted" and destabilized compared to a standard planar amide, making the N-C(O) bond susceptible to cleavage.[3] This ground-state destabilization proved to be the key that unlocked their utility as bench-stable, highly reactive precursors for generating acyl-metal intermediates and carbon-centered radicals—two of the most powerful paradigms in C-C bond formation.[3]

Transition-Metal Catalysis: The Suzuki-Miyaura Acylative Coupling

One of the most significant applications of N-acylphthalimides is their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. The Szostak group, in a seminal contribution, demonstrated that N-acylphthalimides are exceptionally effective reagents for the acylative Suzuki-Miyaura cross-coupling, enabling the synthesis of valuable biaryl ketones.

The Underlying Mechanism: N–C Bond Activation

The success of this transformation hinges on the selective cleavage of the otherwise robust amide N-C(O) bond. The reaction is catalyzed by a palladium N-heterocyclic carbene (NHC) precatalyst, which facilitates the oxidative addition of the palladium(0) species into the activated N-C(O) bond. This step is favored due to the inherent strain and electronic activation of the "twisted" amide in the phthalimide structure.

The catalytic cycle can be visualized as follows:

Figure 1: Catalytic cycle for the Suzuki-Miyaura acylative cross-coupling.

Causality in the Mechanism:

-

Oxidative Addition: The sterically demanding and electron-rich NHC ligand (e.g., IPr) on the palladium center is crucial. It promotes the challenging oxidative addition into the N-C(O) bond over other potentially reactive sites. The "twist" of the N-acylphthalimide lowers the energy barrier for this key step.

-

Transmetalation: An activated boronic acid (boronate species, formed with base) transfers its aryl group to the palladium center, displacing the phthalimide anion.

-

Reductive Elimination: The final C-C bond is formed as the acyl and aryl groups are eliminated from the palladium center, yielding the ketone product and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from the robust methodology developed by Szostak and coworkers.

Materials:

-

N-Acylphthalimide (1.0 equiv)

-

Arylboronic acid (2.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Pd-PEPPSI-IPr catalyst (3 mol%)

-

Anhydrous 1,4-dioxane (to a concentration of 0.25 M)

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-acylphthalimide, arylboronic acid, potassium carbonate, and Pd-PEPPSI-IPr catalyst.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a 0.25 M concentration with respect to the N-acylphthalimide.

-

Reaction Execution: Place the sealed vial in a preheated oil bath at 80 °C and stir vigorously for 15 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl ketone.

Self-Validating System: The robustness of this protocol is demonstrated by its broad substrate scope. The reaction conditions are tolerant of a wide array of functional groups on both the N-acylphthalimide and the boronic acid partner, consistently providing high yields.

Data Presentation: Substrate Scope

The versatility of the Pd-PEPPSI-IPr catalyzed Suzuki-Miyaura coupling is highlighted by its tolerance for diverse electronic and steric environments on both coupling partners.

| Entry | N-Acylphthalimide (Acyl Group) | Arylboronic Acid (Ar) | Product Yield (%) |

| 1 | Benzoyl | Phenyl | 95 |

| 2 | 4-Methoxybenzoyl | Phenyl | 92 |

| 3 | 4-(Trifluoromethyl)benzoyl | Phenyl | 88 |

| 4 | 2-Naphthoyl | Phenyl | 91 |

| 5 | Benzoyl | 4-Methoxyphenyl | 93 |

| 6 | Benzoyl | 4-Acetylphenyl | 85 |

| 7 | Benzoyl | 2-Methylphenyl | 89 |

| 8 | Cyclohexanecarbonyl | Phenyl | 78 |

| Data synthesized from Szostak et al., Catalysts 2019. |

Photoredox Catalysis: A Radical Approach to C-C Bonds

A parallel and equally powerful strategy for C-C bond formation utilizes the closely related N-(acyloxy)phthalimides as precursors for carbon-centered radicals under visible-light photoredox conditions. This approach, pioneered by Okada and coworkers in 1991, leverages the facile reductive cleavage of the N-O bond to generate radicals via decarboxylation.[4]

The Seminal Discovery and Mechanism

Okada's initial work demonstrated that irradiating N-(acyloxy)phthalimides with visible light in the presence of a photosensitizer (e.g., Ru(bpy)₃Cl₂) and a stoichiometric reductant generated alkyl radicals. These radicals could then engage in conjugate addition reactions with electron-deficient alkenes.[4]

The mechanism proceeds through a photoredox catalytic cycle:

Figure 2: General mechanism for photoredox-catalyzed decarboxylative C-C coupling.

Causality in the Mechanism:

-

Photoexcitation: The photocatalyst absorbs visible light, promoting it to an excited state with enhanced reducing and oxidizing power.

-

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the N-(acyloxy)phthalimide, which acts as an excellent electron acceptor. This generates a radical anion.

-

Fragmentation: The radical anion rapidly undergoes fragmentation, releasing a stable phthalimide anion, carbon dioxide, and the desired carbon-centered radical (R•). This decarboxylation step is the thermodynamic driving force for the radical generation.

-

C-C Bond Formation: The nucleophilic alkyl radical adds to an electron-deficient alkene (Michael acceptor) or participates in other radical coupling processes.

-

Termination & Catalyst Regeneration: The resulting product radical is terminated, often by hydrogen atom abstraction from a donor or by a further reduction/protonation sequence, to yield the final product. The oxidized photocatalyst is reduced back to its ground state by a stoichiometric reductant, closing the catalytic cycle.[3]

Field-Proven Experimental Protocol: Photocatalytic Radical Coupling

This generalized protocol is based on modern adaptations of Okada's method, as described in the work of Overman and others.[3]

Materials:

-

Tertiary Carboxylic Acid (for NAP synthesis, 1.0 equiv)

-

N-Hydroxyphthalimide (1.5 equiv)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv)

-

Alkene Acceptor (1.5 equiv)

-

Ru(bpy)₃(PF₆)₂ (1 mol%)

-

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch Ester) (1.5 equiv)

-

Diisopropylethylamine (i-Pr₂NEt) (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

Part A: Synthesis of N-(Acyloxy)phthalimide (NAP) Precursor

-

To a solution of the tertiary carboxylic acid in anhydrous THF or CH₂Cl₂, add N-hydroxyphthalimide and a catalytic amount of DMAP (if needed).

-

Add the coupling agent (e.g., DIC) and stir the mixture at room temperature overnight.

-

Filter the resulting suspension (to remove diisopropylurea byproduct) and concentrate the filtrate.

-

Purify the crude residue by silica gel chromatography to obtain the pure N-(acyloxy)phthalimide. These are often stable, crystalline solids.

Part B: Photocatalytic C-C Coupling

-

Reaction Setup: In a reaction vessel, dissolve the N-(acyloxy)phthalimide (1.0 equiv), alkene acceptor (1.5 equiv), Ru(bpy)₃(PF₆)₂ (1 mol%), Hantzsch ester (1.5 equiv), and i-Pr₂NEt (1.0 equiv) in anhydrous, degassed CH₂Cl₂.

-

Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Seal the vessel and irradiate with a blue LED light source at room temperature, with stirring, for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to isolate the C-C coupled product.

Data Presentation: Substrate Scope of Radical Coupling

The photoredox method is particularly powerful for generating sterically hindered radicals, such as tertiary and quaternary centers.

| Entry | N-(Acyloxy)phthalimide (Radical Source) | Alkene Acceptor | Product Yield (%) |

| 1 | Adamantane-1-carboxylate | Methyl vinyl ketone | 85 |

| 2 | 1-Methylcyclohexanecarboxylate | 2-Cyclopentenone | 80 |

| 3 | 1-Methylcyclohexanecarboxylate | Benzyl methacrylate | 59 |

| 4 | Adamantane-1-carboxylate | α-(Bromomethyl)styrene | 91 |

| 5 | 1-Methylcyclopentanecarboxylate | α-(Bromomethyl)styrene | 88 |

| Data synthesized from Schnermann & Overman, Angew. Chem. Int. Ed. 2012 and Douglas et al., Org. Synth. 2015.[3] |

Broader Significance and Future Outlook

The development of N-acylphthalimides and their N-acyloxy counterparts as versatile reagents for C-C bond formation represents a significant advancement in synthetic chemistry. Their utility extends beyond the specific examples detailed here, finding application in various other transformations, including Friedel-Crafts type reactions and the synthesis of N,O-acetals.[5]

Key Advantages for Drug Development:

-

Functional Group Tolerance: Both the palladium-catalyzed and photoredox methods operate under relatively mild conditions, tolerating a wide range of sensitive functional groups commonly found in pharmaceutical intermediates.

-

Access to Complex Scaffolds: These methods provide reliable access to biaryl ketones and molecules with quaternary carbon centers, which are privileged structures in many biologically active compounds.

-

Modular and Convergent Synthesis: They enable the late-stage coupling of complex fragments, streamlining synthetic routes and facilitating the rapid generation of compound libraries for screening.

The ongoing exploration of N-acylphthalimides continues to uncover novel reactivity. Their role as "twist-controlled" amide-based precursors is a powerful design principle that will undoubtedly inspire the development of new catalytic systems for activating traditionally inert bonds. For the modern chemist, N-acylphthalimides are no longer just a footnote from the Gabriel synthesis; they are an indispensable tool for building the molecules that will define the future of medicine and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides, an Organic Photocatalyst, and Visible Light [organic-chemistry.org]

N-Acetylphthalimide: A Versatile Precursor for N,O-Acetal Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N,O-acetals are valuable structural motifs found in numerous bioactive natural products and pharmaceuticals. Their synthesis is of significant interest to organic chemists and drug development professionals. A notable and efficient pathway to these compounds involves the use of N-acetylphthalimide as a precursor. This technical guide details the synthesis of N,O-acetals from this compound, providing a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in this field.

Reaction Overview

The core of this synthetic strategy is the reaction of an N-acyl phthalimide, such as this compound, with an aldehyde in the presence of substoichiometric amounts of sodium iodide and potassium phthalimide. This process results in the formation of an O-acyl-N,O-acetal through an apparent amide C-N bond insertion. This method is advantageous due to its use of mild conditions and readily available, inexpensive starting materials.[1]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of a key intermediate, an N-acyliminium ion. The following diagram illustrates the proposed mechanistic pathway.

Caption: Proposed mechanism for N,O-acetal synthesis.

The reaction is initiated by the interaction of this compound and the aldehyde, mediated by sodium iodide and potassium phthalimide, to form an intermediate complex. This complex then generates a highly reactive N-acyliminium ion. Nucleophilic attack by the phthalimide anion on the N-acyliminium ion leads to a tetrahedral intermediate, which subsequently rearranges to yield the final O-acyl-N,O-acetal product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the this compound precursor and its subsequent conversion to an N,O-acetal.

Synthesis of this compound (Precursor)

Materials:

-

Potassium phthalimide

-

Acetic anhydride

-

Acetonitrile

Procedure:

-

To a 100 mL round-bottom flask, add potassium phthalimide (2.40 g, 13 mmol) and acetonitrile (30 mL).

-

Stir the resulting suspension for 10 minutes at room temperature.

-

Slowly add acetic anhydride (2.0 mL, 20 mmol) to the suspension.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

General Procedure for the Synthesis of O-Acyl-N,O-Acetals

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium iodide (NaI)

-

Potassium phthalimide

-

Acetonitrile

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add the aldehyde (1.2 eq), sodium iodide (0.2 eq), and potassium phthalimide (0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

After completion of the reaction, quench the mixture with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-acyl-N,O-acetal.

Quantitative Data

The following table summarizes the yields of O-acyl-N,O-acetals obtained from the reaction of this compound with various aldehydes under the general protocol described above.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Acetyl-1-benzoyloxy-1-(phthalimido)methane | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-Acetyl-1-(4-chlorobenzoyloxy)-1-(phthalimido)methane | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-Acetyl-1-(4-methoxybenzoyloxy)-1-(phthalimido)methane | 88 |

| 4 | Cinnamaldehyde | 1-Acetyl-1-(cinnamoyloxy)-1-(phthalimido)methane | 75 |

| 5 | Heptanal | 1-Acetyl-1-(heptanoyloxy)-1-(phthalimido)methane | 65 |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of O-acyl-N,O-acetals from this compound.

Caption: General experimental workflow for N,O-acetal synthesis.

Applications in Drug Development

N,O-acetals are recognized as important pharmacophores in medicinal chemistry. The phthalimide moiety itself is a well-known structural component in various therapeutic agents, with thalidomide being a prominent example known for its anti-inflammatory and anti-tumor properties. While specific N,O-acetals derived directly from this compound via this method are still under investigation for their biological activities, the general class of N,O-acetals is present in a number of bioactive natural products.[1] The stability of N,O-acetals can be modulated, making them suitable for the design of orally bioavailable drugs. The synthetic accessibility of these compounds using the described method opens avenues for the creation of novel compound libraries for screening in drug discovery programs.

Conclusion

The use of this compound as a precursor for the synthesis of O-acyl-N,O-acetals offers a mild and efficient method for accessing this important class of compounds. The reaction proceeds through a proposed N-acyliminium ion intermediate and is effectively mediated by sodium iodide and potassium phthalimide. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and further exploration of this methodology by researchers in organic synthesis and drug development. The potential for the resulting N,O-acetals to serve as novel therapeutic agents warrants further investigation into their biological activities.

References

A Comprehensive Technical Guide to the Theoretical and DFT-Informed Studies of N-Acetylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of N-Acetylphthalimide, a molecule of significant interest in organic synthesis and medicinal chemistry. Leveraging the power of Density Functional Theory (DFT), this document elucidates the structural, vibrational, and electronic properties of this compound, offering valuable insights for its application in research and drug development.

Introduction

This compound belongs to the family of phthalimides, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The introduction of an acetyl group to the phthalimide core modifies its electronic and steric characteristics, potentially influencing its reactivity and interaction with biological targets. Theoretical studies, particularly those employing DFT, are instrumental in understanding the fundamental properties of this compound at the molecular level. These computational approaches provide a detailed picture of the molecule's geometry, vibrational modes, and electronic structure, which are crucial for predicting its behavior and designing novel derivatives with enhanced therapeutic potential.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acylation of phthalimide with acetic anhydride.

Materials:

-

Phthalimide

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (optional, as catalyst)

Procedure:

-

A mixture of phthalimide and a slight excess of acetic anhydride is prepared. Glacial acetic acid can be used as a solvent to facilitate the reaction.

-

A catalytic amount of sodium acetate can be added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is decomposed by the careful addition of water.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is typically recorded using a KBr pellet method. A small amount of the synthesized compound is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹. The characteristic vibrational frequencies of the functional groups in the molecule, such as the carbonyl (C=O) and imide (C-N-C) groups, are identified and compared with theoretical predictions.

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.

Software: Gaussian suite of programs is commonly used for such calculations.

Method:

-

Geometry Optimization: The molecular structure of this compound is optimized to its ground state geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set, typically 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

Data Presentation

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide a precise three-dimensional representation of the molecule's structure.

Table 1: Selected Calculated Bond Lengths (Å) for N-hydroxymethyl phthalimide [1]

| Bond | Length (Å) |

| C1-C2 | 1.396 |

| C2-C3 | 1.392 |

| C3-C4 | 1.396 |

| C4-C5 | 1.394 |

| C5-C6 | 1.397 |

| C6-C1 | 1.396 |

| C1-C7 | 1.488 |

| C6-C8 | 1.488 |

| C7=O1 | 1.217 |

| C8=O2 | 1.217 |

| C7-N9 | 1.401 |

| C8-N9 | 1.401 |

| N9-C10 | 1.443 |

| C10-O11 | 1.415 |

| O11-H12 | 0.972 |

Table 2: Selected Calculated Bond Angles (°) for N-hydroxymethyl phthalimide [1]

| Angle | Value (°) |

| C2-C1-C6 | 119.0 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.5 |

| C3-C4-C5 | 120.5 |

| C4-C5-C6 | 120.5 |

| C5-C6-C1 | 119.0 |

| C6-C1-C7 | 129.8 |

| C2-C1-C7 | 111.2 |

| C1-C6-C8 | 129.8 |

| C5-C6-C8 | 111.2 |

| C1-C7-N9 | 109.1 |

| O1=C7-N9 | 126.1 |

| C6-C8-N9 | 109.1 |

| O2=C8-N9 | 126.1 |

| C7-N9-C8 | 111.4 |

| C7-N9-C10 | 124.3 |

| C8-N9-C10 | 124.3 |

| N9-C10-O11 | 111.2 |

Vibrational Analysis

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule and are compared with experimental FT-IR data for validation.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for N-hydroxymethyl phthalimide [1]

| Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment (Vibrational Mode) |

| 3678 | 3480 | O-H Stretch |

| 3105, 3087, 3069, 3058 | 3080 | C-H Stretch (Aromatic) |

| 2963, 2901 | 2965 | C-H Stretch (Aliphatic) |

| 1770, 1725 | 1770, 1718 | C=O Stretch (Asymmetric and Symmetric) |

| 1610, 1595 | 1612 | C=C Stretch (Aromatic) |

| 1468, 1435 | 1467 | C-H Bend (Aliphatic) |

| 1385 | 1390 | C-N Stretch (Imide) |

| 1188, 1135 | 1188, 1145 | C-O Stretch |

| 718 | 720 | C-H Out-of-plane Bend (Aromatic) |

Electronic Properties

The HOMO and LUMO energies are fundamental quantum chemical descriptors that provide insights into the electronic behavior of a molecule.

Table 4: Calculated Electronic Properties of N-hydroxymethyl phthalimide [1]

| Parameter | Value (eV) |

| HOMO Energy | -7.346 |

| LUMO Energy | -2.220 |

| HOMO-LUMO Gap (ΔE) | 5.126 |

The large HOMO-LUMO gap suggests that N-hydroxymethyl phthalimide, and by extension this compound, is a chemically stable molecule.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical study of this compound using DFT.

Synthesis Pathway

This diagram illustrates the synthetic route to this compound from phthalimide.

References

An In-depth Technical Guide to Intramolecular Cyclization Mechanisms Involving N-Acetylphthalimide and its Derivatives

For researchers, scientists, and professionals in drug development, understanding the diverse mechanisms of intramolecular cyclization involving N-acetylphthalimide and its related structures is pivotal for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of key cyclization strategies, detailing the underlying mechanisms, experimental protocols, and relevant quantitative data.

Acetic Acid-Catalyzed Cyclization of Phthalanilic Acids

One of the fundamental intramolecular cyclization reactions involves the conversion of phthalanilic acids to N-phenylphthalimides, a reaction efficiently catalyzed by acetic acid.[1][2][3] This transformation is crucial for the synthesis of a wide range of N-aryl phthalimide derivatives, which are common scaffolds in medicinal chemistry.[4]

Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.[1][2][3] Computational studies have elucidated that this process involves a concerted bond reorganization where the acetic acid molecule acts as a proton shuttle, facilitating the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl.[1][3]

The proposed mechanism comprises two main steps:

-

Cyclization: An initial reversible intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon of the carboxylic acid forms a gem-diol tetrahedral intermediate.[1][5] This step is understood to be assisted by the solvent, acetic acid.[1]

-

Dehydration: The tetrahedral intermediate then undergoes dehydration to yield the final N-phenylphthalimide product.[1] Kinetic studies and computational analysis suggest that this dehydration step is the rate-determining step of the overall reaction.[1][2]

Caption: Acetic acid-catalyzed cyclization of phthalanilic acid.

Experimental Protocol

A general procedure for the acetic acid-catalyzed cyclization of phthalanilic acids involves heating the substituted phthalanilic acid in glacial acetic acid.[5]

Materials:

-

Substituted phthalanilic acid

-

Glacial acetic acid

Procedure:

-

Dissolve the substituted phthalanilic acid in glacial acetic acid.

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrate.

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture and isolate the N-phenylphthalimide product, often by precipitation and filtration.

-

Purify the product by recrystallization.

Mukaiyama-Type Aldol Cyclization

A powerful method for the synthesis of fused lactam systems is the Mukaiyama-type aldol cyclization of phthalimides.[6] This reaction offers a pathway to complex polycyclic structures that are of interest in natural product synthesis and drug discovery.

Mechanism

The mechanism of this ring-closing process is described as an intramolecular Mukaiyama-like addition.[6] It involves the in situ formation of a silyl ketene acetal from a carboxylic acid precursor appended to the phthalimide nitrogen. This intermediate then undergoes a nucleophilic addition to one of the imide carbonyls, a process facilitated by silyl activation.[6] The initial aldol adduct can be prone to elimination, leading to the formation of an unsaturated lactam, which can be achieved in a one-pot approach.[6]

Caption: Mukaiyama-type aldol cyclization of a phthalimide derivative.

Quantitative Data

The yields for the synthesis of substituted phthalimides and their subsequent cyclization to fused lactams are generally good to excellent.

| Precursor | Product | Yield (%) | Reference |

| Substituted Phthalic Anhydrides + GABA | Substituted N-(3-carboxypropyl)phthalimides | Excellent | [6] |

| L-dimethyl ester glutamic acid appended phthalimide | Fused lactam | 79 | [6] |

| Phthalimide derivative 5a | Silyl containing tricyclic pyrrolizidinone 8a | 97 | [6] |

Experimental Protocol

The following is a general protocol for the Mukaiyama-type cyclization of a phthalimide derivative bearing a carboxylic acid side chain.[6]

Materials:

-

Phthalimide derivative with a carboxylic acid side chain

-

N,N-diisopropylethylamine (DIPEA)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the phthalimide derivative in the anhydrous solvent under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add DIPEA, followed by the dropwise addition of TBDMSOTf.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting fused lactam product by flash column chromatography.

Photocatalyzed Radical Cyclization of N-(Acyloxy)phthalimides

A modern and versatile approach for constructing fused, partially saturated ring systems involves the intramolecular cyclization of N-(acyloxy)phthalimides (NAPs).[7][8][9] This method utilizes visible-light photocatalysis to generate alkyl radicals, which then undergo an intramolecular arene alkylation.[7]

Mechanism

The reaction is initiated by the single-electron reduction of the N-(acyloxy)phthalimide precursor, which can be facilitated by a photocatalyst under visible light irradiation.[8] This reduction leads to the decarboxylative fragmentation of the NAP, generating an alkyl radical. This highly reactive intermediate then attacks an appended aromatic ring in an intramolecular fashion to form a new carbon-carbon bond and a fused ring system. Mechanistic studies suggest a proton-coupled electron transfer (PCET) mechanism may be involved, mediated by an acid additive and the photocatalyst.[7]

Caption: Photocatalyzed intramolecular radical cyclization of N-(acyloxy)phthalimide.

Experimental Protocol

A representative experimental setup for this photocatalyzed radical cyclization is as follows.[7]

Materials:

-

N-(acyloxy)phthalimide derivative

-

Organic photocatalyst (e.g., 4CzIPN)

-

Acid additive (e.g., trifluoroacetic acid, TFA)

-

Solvent (e.g., DMSO)

-

Visible light source (e.g., purple LEDs, 415–427 nm)

Procedure:

-

In a reaction vessel, combine the N-(acyloxy)phthalimide substrate, the photocatalyst, and the acid additive.

-

Add the solvent and degas the reaction mixture.

-

Irradiate the mixture with the visible light source at room temperature.

-

Monitor the reaction for completion using a suitable analytical technique (e.g., LC-MS).

-

Upon completion, perform a standard aqueous workup.

-

Purify the crude product via column chromatography to obtain the desired fused, partially saturated core.

Nitrenium Ion-Mediated Intramolecular Cyclization

The generation of N-phthalimido-N-acylnitrenium ions from N-acylaminophthalimides provides a pathway for intramolecular electrophilic substitution reactions to form N-aminonitrogen heterocycles.[10]

Mechanism

N-acylaminophthalimides, when treated with hypervalent iodine compounds such as phenyliodine(III) bis(trifluoroacetate) (PIFA) or [hydroxy(tosyloxy)iodo]benzene (HTIB), generate highly reactive N-phthalimido-N-acylnitrenium ions.[10] These electrophilic intermediates can then undergo intramolecular attack on a suitably positioned aromatic ring to yield cyclized products. The solvent can play a crucial role in the reaction outcome, with different solvents favoring either direct electrophilic substitution or ipso-attack leading to spirodienones.[10]

Caption: Nitrenium ion-mediated intramolecular cyclization.

Experimental Protocol

A general procedure for the generation and cyclization of N-phthalimido-N-acylnitrenium ions is described below.[10]

Materials:

-

N-acylaminophthalimide derivative

-

Hypervalent iodine reagent (PIFA or HTIB)

-

Solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE))

Procedure:

-

Dissolve the N-acylaminophthalimide precursor in the chosen solvent.

-

Add the hypervalent iodine reagent to the solution at an appropriate temperature (e.g., room temperature).

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction, for example, by adding a solution of sodium sulfite.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent and wash with brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Other Notable Intramolecular Cyclization Reactions

Several other methodologies for the intramolecular cyclization of phthalimide derivatives have been developed, each with its unique applications.

-

Thermal Cyclization: Ethynyl-substituted phenylphthalimides can undergo thermal cyclodehydration. However, this method can sometimes lead to unexpected side reactions, such as the hydration of the ethynyl group.[11]

-

Rhodium-Catalyzed Cascade Cyclization: A highly atom-economical method for synthesizing N-substituted phthalimides involves the rhodium(III)-catalyzed amidation of benzoic acids with isocyanates, followed by an intramolecular cyclization.[12]

-

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis: For the synthesis of axially chiral N-aryl phthalimides, an NHC-catalyzed atroposelective amidation of phthalamic acids provides an efficient route under mild conditions.[13]

This guide offers a foundational understanding of the key intramolecular cyclization mechanisms involving this compound and its derivatives. The diversity of these reactions underscores the versatility of the phthalimide scaffold in the construction of complex heterocyclic systems, which continues to be a fertile area of research in medicinal and synthetic organic chemistry.

References

- 1. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism | MDPI [mdpi.com]